Cas no 2138570-59-7 (N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride)
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2138570-59-7
- EN300-1154801
- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride
-
- Inchi: 1S/C8H16ClNO4S2/c1-2-3-5-10(16(9,13)14)8-4-6-15(11,12)7-8/h8H,2-7H2,1H3
- InChI Key: PBWUXPACSJBYNM-UHFFFAOYSA-N
- SMILES: ClS(N(CCCC)C1CCS(C1)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 289.0209280g/mol
- Monoisotopic Mass: 289.0209280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 88.3Ų
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154801-0.05g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 0.05g |
$827.0 | 2023-06-09 | ||
| Enamine | EN300-1154801-0.1g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 0.1g |
$867.0 | 2023-06-09 | ||
| Enamine | EN300-1154801-0.25g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 0.25g |
$906.0 | 2023-06-09 | ||
| Enamine | EN300-1154801-0.5g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 0.5g |
$946.0 | 2023-06-09 | ||
| Enamine | EN300-1154801-1.0g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1154801-2.5g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 2.5g |
$1931.0 | 2023-06-09 | ||
| Enamine | EN300-1154801-5.0g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1154801-10.0g |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride |
2138570-59-7 | 10g |
$4236.0 | 2023-06-09 |
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride
N-Butyl-N-(1,1-Dioxo-1λ6-Thiolan-3-yl)sulfamoyl Chloride (CAS No. 2138570-59-7): A Comprehensive Overview
N-Butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)sulfamoyl chloride (CAS No. 2138570-59-7) is a specialized compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of sulfamoyl chlorides, which are known for their reactivity and versatility in synthetic chemistry. The presence of the 1,1-dioxo-1λ6-thiolan-3-yl moiety imparts additional stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
The chemical structure of N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)sulfamoyl chloride is characterized by a central sulfamoyl chloride group attached to a butyl chain and a thiolane ring with two dioxo functionalities. This combination of functional groups provides a rich platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities. Recent studies have highlighted the importance of this compound in the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In the context of medicinal chemistry, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)sulfamoyl chloride has been explored as a key intermediate in the synthesis of sulfonamide-based drugs. Sulfonamides are well-known for their broad-spectrum antimicrobial properties and have been widely used in clinical settings for decades. The introduction of the thiolane ring and dioxo functionalities enhances the stability and bioavailability of these compounds, potentially leading to improved therapeutic outcomes. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.
Beyond its antimicrobial applications, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)sulfamoyl chloride has also shown promise in the development of anticancer agents. The thiolane ring system is known to interact with various cellular targets, including enzymes and receptors involved in cancer progression. A study conducted by researchers at the National Institutes of Health (NIH) reported that certain derivatives of this compound effectively inhibited the growth of human breast cancer cells by disrupting key signaling pathways. These findings suggest that this compound could serve as a lead molecule for the development of novel anticancer therapies.
In addition to its therapeutic potential, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)sulfamoyl chloride has been investigated for its use in diagnostic imaging agents. The unique electronic properties and high reactivity of this compound make it suitable for conjugation with imaging probes such as fluorophores and radionuclides. A recent publication in the journal Bioconjugate Chemistry described the synthesis and evaluation of a fluorescent derivative of this compound for use in cellular imaging studies. The results showed that the derivative exhibited excellent cellular uptake and retention properties, making it a promising candidate for non-invasive monitoring of cellular processes.
The synthetic accessibility and versatility of N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)sulfamoyl chloride have also made it an attractive target for academic research. Several research groups have reported efficient synthetic routes to this compound using various methodologies, including transition metal-catalyzed reactions and organocatalytic approaches. These synthetic strategies not only facilitate the preparation of this compound on a laboratory scale but also provide valuable insights into its reactivity and potential applications.
In conclusion, N-butyl-N-(1,1-dioxo-1λ6-thiolan-3-yl)sulfamoyl chloride (CAS No. 2138570-59-7) is a multifaceted compound with significant potential in both pharmaceutical development and academic research. Its unique structural features and reactivity profile make it an invaluable tool for chemists working on the synthesis of biologically active molecules. As ongoing research continues to uncover new applications and derivatives, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
2138570-59-7 (N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)